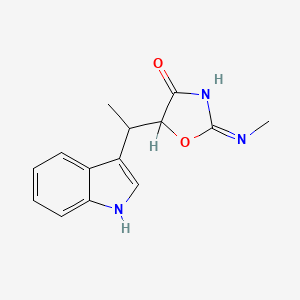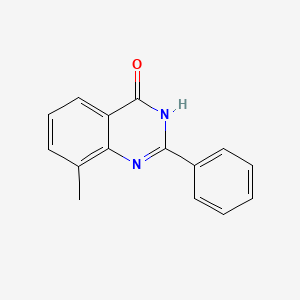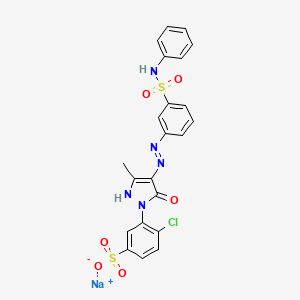
ACID YELLOW 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACID YELLOW 29, also known as this compound, is a synthetic dye belonging to the class of azo dyes. It is widely used in various industries for its vibrant yellow color. The compound is known for its excellent solubility in water and its ability to produce bright, intense colors on different substrates .
Méthodes De Préparation
The synthesis of ACID YELLOW 29 involves several chemical reactions. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound . Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Analyse Des Réactions Chimiques
ACID YELLOW 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ACID YELLOW 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: The dye is used in staining techniques to visualize cellular components under a microscope.
Medicine: It is employed in diagnostic assays and as a marker in various medical tests.
Industry: The dye is extensively used in textile dyeing, paper coloring, and ink formulations
Mécanisme D'action
The mechanism of action of ACID YELLOW 29 involves its interaction with specific molecular targets. The dye binds to certain substrates, leading to a change in color that can be detected visually or through spectroscopic methods. The pathways involved in its action include the formation of complexes with metal ions and interactions with organic molecules .
Comparaison Avec Des Composés Similaires
ACID YELLOW 29 is often compared with other azo dyes such as Tartrazine (C.I. 19140) and Acid Yellow 23. While all these dyes share similar structural features, C.I. This compound is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics . Similar compounds include:
Tartrazine (C.I. 19140): Used primarily as a food coloring agent.
Acid Yellow 23: Commonly used in textile and paper industries.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
6359-91-7 |
|---|---|
Formule moléculaire |
C22H17ClN5NaO6S2 |
Poids moléculaire |
570 g/mol |
Nom IUPAC |
sodium;4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C22H18ClN5O6S2.Na/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15;/h2-13,26-27H,1H3,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
QSMNSXVGDBEELY-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Key on ui other cas no. |
6359-91-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


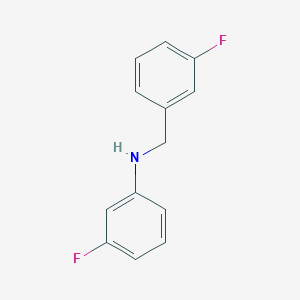
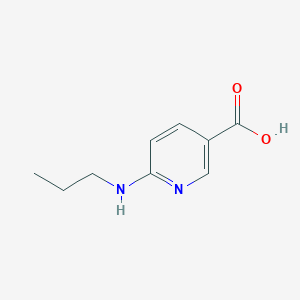


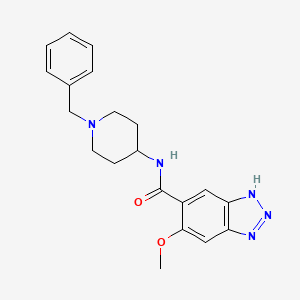
![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)


